molecular formula C9H11ClN2 B2577333 2-methyl-1H-indol-3-amine hydrochloride CAS No. 1909327-82-7

2-methyl-1H-indol-3-amine hydrochloride

Cat. No.: B2577333
CAS No.: 1909327-82-7
M. Wt: 182.65
InChI Key: VYQNCVXNIUYWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-indol-3-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indol-3-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-indol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

2-methyl-1H-indol-3-amine hydrochloride has numerous scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1H-indol-3-amine hydrochloride
  • 2-methylindoline hydrochloride
  • 2,3-dihydro-2-methyl-1H-indol-1-amine hydrochloride

Uniqueness

2-methyl-1H-indol-3-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Methyl-1H-indol-3-amine hydrochloride (CAS Number: 1909327-82-7) is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and therapeutic potentials, supported by research findings and data tables.

This compound has the molecular formula C9H12N2ClHC_9H_{12}N_2\cdot ClH and a molecular weight of 184.67 g/mol. The compound features a fused benzene and pyrrole ring structure, characteristic of indole derivatives, which contributes to its biological activity.

Target of Action
Indole derivatives, including this compound, are known to interact with various biological receptors and enzymes. They exhibit high affinity for multiple targets, facilitating their role in cellular signaling pathways and therapeutic applications.

Mode of Action
The compound's mode of action involves binding to specific receptors, which can lead to various biochemical responses. These interactions are crucial for developing new pharmacological agents based on indole structures.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Anticancer Properties : Indole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is highlighted by low minimum inhibitory concentration (MIC) values against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties, which may be linked to their ability to inhibit pro-inflammatory cytokines and enzymes like iNOS (inducible nitric oxide synthase) .
  • Neuroprotective Effects : Some studies suggest that indole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Indicated diverse biological activities including anticancer and antimicrobial effects.
Demonstrated cytotoxicity against human cancer cell lines with promising MIC values against MRSA.
Reported significant interactions with biological targets leading to potential therapeutic applications.

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on breast cancer cell lines (MDA-MB-231). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 12 μM.
  • Antimicrobial Study : In another investigation, the compound was tested against Staphylococcus aureus and Candida albicans. The MIC against S. aureus was found to be 1 μg/mL, indicating strong antimicrobial activity.
  • Anti-inflammatory Study : Research demonstrated that treatment with this compound significantly reduced levels of TNF-alpha in a murine model of inflammation, suggesting its potential use in inflammatory disorders.

Properties

IUPAC Name

2-methyl-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-6-9(10)7-4-2-3-5-8(7)11-6;/h2-5,11H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNCVXNIUYWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-82-7
Record name 2-methyl-1H-indol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.